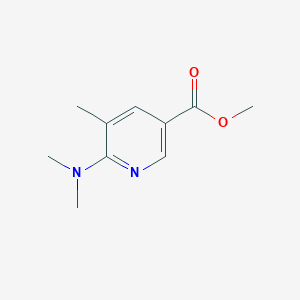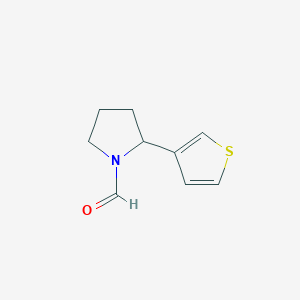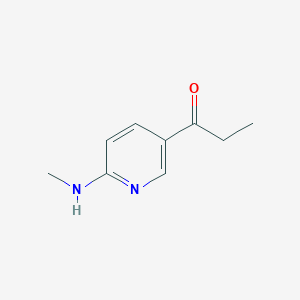
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C12H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of 4-hydroxypiperidine with benzaldehyde under basic conditions. The reaction can be carried out in solvents such as ethanol. The product is then purified through crystallization and further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can influence biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxypiperidin-1-yl)benzaldehyde: A closely related compound with similar structural features.
4-Hydroxypiperidine: The parent compound from which 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is derived.
Benzaldehyde: A simpler aromatic aldehyde that serves as a building block in the synthesis of more complex compounds.
Uniqueness
This compound is unique due to the presence of both the piperidine and benzaldehyde moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c16-9-11-2-1-3-13(8-11)19-10-14(18)15-6-4-12(17)5-7-15/h1-3,8-9,12,17H,4-7,10H2 |
InChI Key |
WBRFICMLRSDARC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)

![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)


![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)

![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)




![5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B15057006.png)

